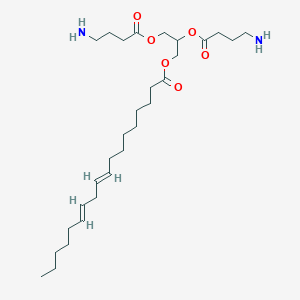
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, also known as BAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAP is a derivative of linoleic acid, a polyunsaturated fatty acid that is essential for human health. The synthesis method of BAP involves the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride.
科学研究应用
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect neurons from damage and reduce inflammation. In cardiovascular disease, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
作用机制
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
生化和生理效应
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
实验室实验的优点和局限性
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it easy to work with in the lab. However, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
未来方向
For research on 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate include the development of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate derivatives, investigation of its role in other diseases, and determination of optimal dosing and administration.
合成方法
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is synthesized by the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is typically carried out in a solvent, such as dimethylformamide. The resulting product is a white powder that is soluble in water and organic solvents.
属性
CAS 编号 |
108920-55-4 |
|---|---|
产品名称 |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
分子式 |
C29H52N2O6 |
分子量 |
524.7 g/mol |
IUPAC 名称 |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C29H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h6-7,9-10,26H,2-5,8,11-25,30-31H2,1H3/b7-6+,10-9+ |
InChI 键 |
GOOTVQNYEGOTOF-AVQMFFATSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



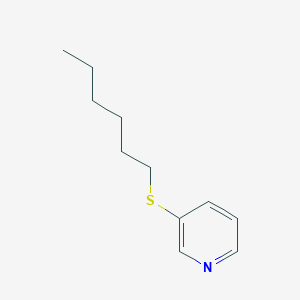
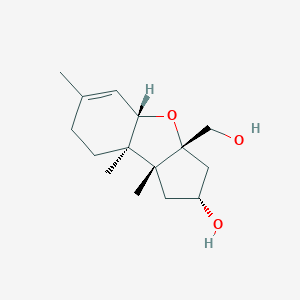
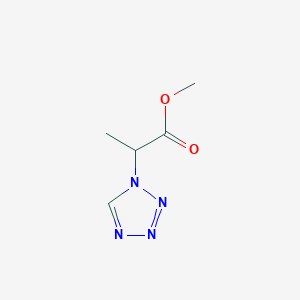
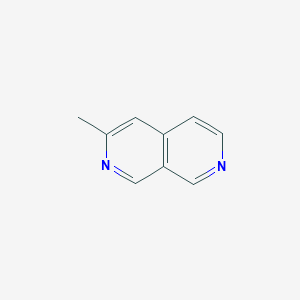
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
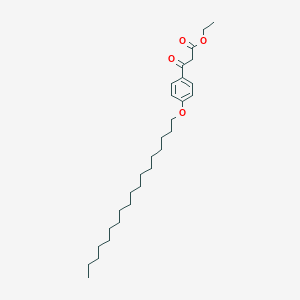
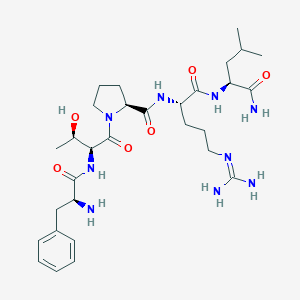
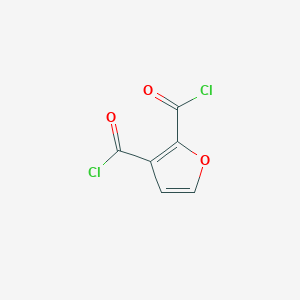
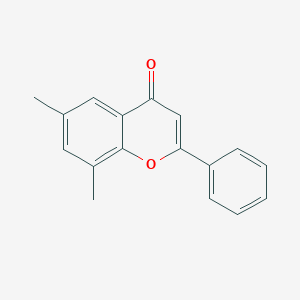
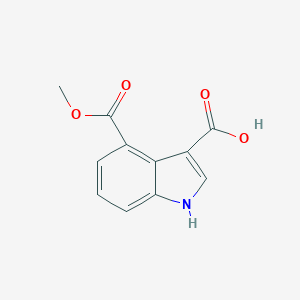
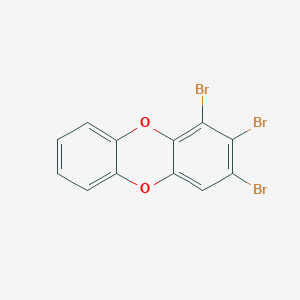
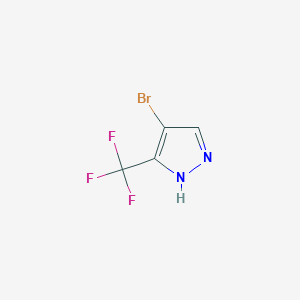
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)